Tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl 2-oxo-5-pyrrolidinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
Chemistry: Tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It can also serve as a model compound for investigating the metabolism of pyrrolidine derivatives in living organisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to modulate receptor activity makes it a candidate for the development of novel therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylate: Lacks the tert-butyl and cyclobutyl groups, resulting in different reactivity and biological activity.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring, leading to different chemical properties.
Tert-butyl 2-oxo-5-pyrrolidinecarboxylate: Similar structure but without the cyclobutyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate is unique due to the presence of both the tert-butyl and cyclobutyl groups, which provide a combination of steric hindrance and hydrophobic interactions
Properties
IUPAC Name |
tert-butyl 5-cyclobutylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-7-10(14-11)9-5-4-6-9/h9-11,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSUXBZUBAHBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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